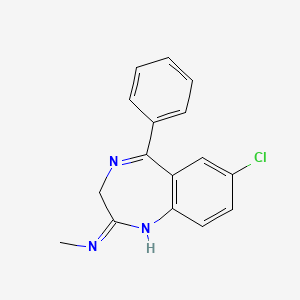

Desoxochlordiazepoxide

Description

Properties

IUPAC Name |

7-chloro-N-methyl-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-imine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3/c1-18-15-10-19-16(11-5-3-2-4-6-11)13-9-12(17)7-8-14(13)20-15/h2-9H,10H2,1H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAMNQSVPYUAUAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN=C1CN=C(C2=C(N1)C=CC(=C2)Cl)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50195995 | |

| Record name | N(4)-Desoxychlordiazepoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50195995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4393-72-0 | |

| Record name | N(4)-Desoxychlordiazepoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004393720 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N(4)-Desoxychlordiazepoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50195995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Desoxochlordiazepoxide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T6ZDV6E7DA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Desoxochlordiazepoxide for Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of desoxochlordiazepoxide, also known as delorazepam or chlordesmethyldiazepam. This compound is a benzodiazepine derivative with notable anxiolytic, anticonvulsant, and muscle relaxant properties, making it a significant subject for pharmacological research.

Chemical Identity and Properties

This compound is chemically identified as 7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one.[1] It is also recognized as an active metabolite of the benzodiazepine drugs diclazepam and cloxazolam.[2] A summary of its key chemical and physical properties is provided in the table below.

| Property | Value |

| IUPAC Name | 7-chloro-5-(2-chlorophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one |

| Synonyms | Delorazepam, Chlordesmethyldiazepam |

| CAS Number | 2894-67-9 |

| Molecular Formula | C₁₅H₁₀Cl₂N₂O |

| Molecular Weight | 305.16 g/mol |

| Melting Point | 187-189 °C |

| Solubility | DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 10 mg/ml |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process involving the formation of a benzodiazepine ring system. The following experimental protocol is based on established methods for the synthesis of related 1,4-benzodiazepine derivatives.

Experimental Protocol:

Step 1: Synthesis of 2-Chloroacetamido-5-chloro-2'-chlorobenzophenone

-

To a solution of 2-amino-5-chloro-2'-chlorobenzophenone in a suitable inert solvent (e.g., dichloromethane or toluene), add an equimolar amount of chloroacetyl chloride dropwise at 0-5 °C with constant stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is washed with water and a saturated sodium bicarbonate solution to remove any unreacted acid chloride and hydrochloric acid.

-

The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 2-chloroacetamido-5-chloro-2'-chlorobenzophenone, which can be purified by recrystallization.

Step 2: Cyclization to this compound

-

A mixture of 2-chloroacetamido-5-chlorobenzophenone and hexamethylenetetramine in a solvent such as methanol is prepared.

-

The mixture is saturated with ammonia gas at room temperature with continuous stirring.

-

The reaction mixture is then heated to reflux, and the refluxing is continued for several hours (typically 24 hours) while maintaining a steady stream of ammonia bubbling through the solution.

-

The progress of the cyclization reaction is monitored by TLC.

-

After the reaction is complete, the flow of ammonia is stopped, and the reaction mixture is cooled to room temperature, which may result in the precipitation of the product.

-

The crude product is collected by filtration and washed with methanol and hot water.

-

The resulting solid is dried to yield this compound. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Characterization of this compound

The synthesized this compound should be thoroughly characterized to confirm its identity and purity. The following are the key analytical techniques and expected results.

Spectroscopic Data:

| Technique | Key Observations |

| Infrared (IR) Spectroscopy | A strong absorption band is observed around 1690 cm⁻¹ corresponding to the C=O stretching of the amide group. A characteristic C=N stretching vibration of the diazepine ring is seen near 1610 cm⁻¹ in the Raman spectrum.[3] |

| Mass Spectrometry (MS) | The electron ionization mass spectrum shows a molecular ion peak (M⁺) at m/z 304. Other significant fragments are observed at m/z 275, 276, and 269.[1][4] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | The ¹H NMR and ¹³C NMR spectra will show characteristic peaks corresponding to the protons and carbons of the benzodiazepine ring system and the substituted phenyl rings. The specific chemical shifts can be used to confirm the structure. |

Characterization can also be performed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5]

Mechanism of Action and Signaling Pathway

This compound, like other benzodiazepines, exerts its effects by acting as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor.[6][7]

The GABA-A receptor is a ligand-gated ion channel that, upon binding of the neurotransmitter GABA, allows the influx of chloride ions into the neuron. This influx of negative ions leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential, thus producing an inhibitory effect on neurotransmission.[8][9]

This compound binds to a specific site on the GABA-A receptor, known as the benzodiazepine binding site, which is located at the interface of the α and γ subunits.[10] This binding does not directly open the chloride channel but instead increases the affinity of GABA for its own binding site.[7] The enhanced binding of GABA leads to a more frequent opening of the chloride channel, thereby potentiating the inhibitory effect of GABA.[9][10]

Visualizations

Synthesis Workflow

Caption: A simplified workflow for the synthesis of this compound.

Signaling Pathway of this compound

Caption: The signaling pathway of this compound at the GABA-A receptor.

References

- 1. Delorazepam | C15H10Cl2N2O | CID 17925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Delorazepam - Wikipedia [en.wikipedia.org]

- 3. A Fourier transform-Raman and infrared vibrational study of delorazepam, fludiazepam, flurazepam, and tetrazepam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Delorazepam [webbook.nist.gov]

- 5. Characterization of the designer benzodiazepine diclazepam and preliminary data on its metabolism and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Compound Information Page [nimh-repository.rti.org]

- 7. What is the mechanism of Delorazepam? [synapse.patsnap.com]

- 8. Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 9. droracle.ai [droracle.ai]

- 10. GABAA receptor - Wikipedia [en.wikipedia.org]

What is the chemical structure of Desoxochlordiazepoxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desoxochlordiazepoxide, also known as 7-Chloro-N-methyl-5-phenyl-3H-1,4-benzodiazepin-2-amine, is a benzodiazepine derivative. It is recognized primarily as a metabolite and an impurity in the synthesis of Chlordiazepoxide, the first synthesized benzodiazepine. This technical guide provides a comprehensive overview of the chemical structure, properties, and available technical data for this compound, intended to support research and drug development activities.

Chemical Structure and Identification

This compound is a 1,4-benzodiazepine characterized by a chlorine substituent at the 7-position, a methylamino group at the 2-position, and a phenyl group at the 5-position of the benzodiazepine ring.

Chemical Names:

-

7-Chloro-N-methyl-5-phenyl-3H-1,4-benzodiazepin-2-amine[1]

-

7-chloro-N-methyl-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-imine

Synonyms:

| Identifier | Value |

| CAS Number | 4393-72-0[1] |

| Molecular Formula | C₁₆H₁₄ClN₃[1] |

| Molecular Weight | 283.76 g/mol [1] |

| InChI | InChI=1S/C16H14ClN3/c1-18-15-10-19-16(11-5-3-2-4-6-11)13-9-12(17)7-8-14(13)20-15/h2-9H,10H2,1H3,(H,18,20)[1] |

| InChIKey | FAMNQSVPYUAUAF-UHFFFAOYSA-N[1] |

| Canonical SMILES | CN=C1CN=C(C2=C(N1)C=CC(=C2)Cl)C3=CC=CC=C3 |

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not extensively reported in the literature. The properties listed below are based on computational predictions and data for structurally related compounds.

| Property | Value |

| Appearance | Expected to be a crystalline solid |

| Melting Point | Not reported |

| Boiling Point | Not reported |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and DMSO |

Synthesis

One plausible synthetic approach involves the cyclization of a substituted 2-aminobenzophenone derivative with an appropriate amino acid derivative, followed by methylation. A general method for preparing benzodiazepines involves reacting a 2-aminobenzophenone with an α-amino acid ester hydrochloride in the presence of a base like pyridine.

A patent for the preparation of Chlordiazepoxide describes a method starting from 7-chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepine-2-ketone-4-oxide, which reacts with a monomethylamine solution in the presence of acetic acid and anhydrous magnesium sulfate to yield Chlordiazepoxide.[2] this compound could potentially be formed under reducing conditions during or after this synthesis.

Spectroscopic Data

Mass Spectrometry

A Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 7-Chloro-N-methyl-5-phenyl-3H-1,4-benzodiazepin-2-amine has been reported.[3] The mass spectrum provides key information for the identification and confirmation of the molecule's structure.

Table 1: Mass Spectrometry Data for this compound [3]

| m/z | Relative Intensity (%) | Fragment Ion |

| 283 | 100 | [M]⁺ |

| 282 | 60 | [M-H]⁺ |

| 254 | 45 | [M-NCH₃]⁺ |

| 226 | 30 | [M-C₆H₅]⁺ |

| 205 | 25 | [C₁₃H₈ClN₂]⁺ |

| 177 | 20 | [C₁₂H₈Cl]⁺ |

| 102 | 15 | [C₆H₅CN]⁺ |

| 77 | 40 | [C₆H₅]⁺ |

Note: The fragmentation pattern is proposed and would require detailed analysis for definitive assignment.

Infrared (IR) Spectroscopy

Specific experimental IR spectral data for this compound is not available in the reviewed literature. However, based on its chemical structure, the following characteristic absorption bands can be predicted.

Table 2: Predicted Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (amine) | Stretching | 3300-3500 (may be broad) |

| C-H (aromatic) | Stretching | 3000-3100 |

| C-H (aliphatic) | Stretching | 2850-3000 |

| C=N (imine) | Stretching | 1640-1690 |

| C=C (aromatic) | Stretching | 1450-1600 |

| C-N | Stretching | 1250-1350 |

| C-Cl | Stretching | 600-800 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific experimental ¹H and ¹³C NMR data for this compound are not available in the reviewed literature. Predicted chemical shifts can provide an estimation for the purposes of identification.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| N-CH₃ | 2.8 - 3.2 | s |

| CH₂ | 3.5 - 4.0 | s |

| N-H | 5.0 - 6.0 | br s |

| Aromatic-H | 7.0 - 7.8 | m |

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| N-CH₃ | 30 - 40 |

| CH₂ | 45 - 55 |

| Aromatic C-Cl | 128 - 135 |

| Aromatic C | 120 - 140 |

| C=N | 160 - 170 |

| C-N | 145 - 155 |

Pharmacological Profile

Mechanism of Action

As a benzodiazepine, this compound is expected to exert its effects through the positive allosteric modulation of the GABA-A (gamma-aminobutyric acid type A) receptor. Benzodiazepines bind to a specific site on the GABA-A receptor, distinct from the GABA binding site. This binding enhances the effect of GABA, leading to an increased influx of chloride ions into the neuron. This hyperpolarization of the neuronal membrane results in a decrease in neuronal excitability, producing anxiolytic, sedative, anticonvulsant, and muscle relaxant effects.

Caption: Proposed mechanism of action of this compound.

Pharmacokinetics

Specific pharmacokinetic data for this compound is scarce. However, as a metabolite of Chlordiazepoxide, its pharmacokinetic profile is intrinsically linked to that of the parent drug. Chlordiazepoxide is a long-acting benzodiazepine with a half-life of 5 to 30 hours.[4] It is metabolized in the liver to several active metabolites, including desmethylchlordiazepoxide, demoxepam, and nordiazepam (desmethyldiazepam), which itself has a very long half-life of 36 to 200 hours.[4][5] The clearance of Chlordiazepoxide and its metabolites is reduced in the elderly and in individuals with hepatic impairment.[5]

Experimental Protocols

General Analytical Method: Gas Chromatography (GC)

The NIST WebBook indicates the availability of gas chromatography data for 7-chloro-N-methyl-5-phenyl-3H-1,4-benzodiazepin-2-amine, suggesting GC is a suitable analytical method for its separation and identification.[1]

Illustrative GC Workflow:

Caption: General workflow for GC analysis.

Conclusion

This compound is a key compound in the context of Chlordiazepoxide research and quality control. While detailed, publicly available data is limited, this guide consolidates the existing knowledge on its chemical structure, predicted properties, and likely pharmacological behavior. Further research is warranted to fully characterize its spectroscopic profile, develop a robust synthetic protocol, and elucidate its specific pharmacokinetic and pharmacodynamic properties. This information will be invaluable for researchers in medicinal chemistry, pharmacology, and analytical chemistry.

References

- 1. 3H-1,4-Benzodiazepin-2-amine, 7-chloro-N-methyl-5-phenyl- [webbook.nist.gov]

- 2. CN105272927A - Novel method for preparing chlordiazepoxide - Google Patents [patents.google.com]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. Chlordiazepoxide - Wikipedia [en.wikipedia.org]

- 5. Clinical pharmacokinetics of chlordiazepoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of Desoxochlordiazepoxide: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desoxochlordiazepoxide, also known as nordiazepam or N-desmethyldiazepam, is a principal active metabolite of several clinically important benzodiazepines, including chlordiazepoxide, diazepam, and clorazepate. Its prolonged presence in the body following administration of its parent drugs contributes significantly to their overall therapeutic and side-effect profiles. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, with a focus on its receptor binding affinity, in vitro and in vivo potency, and pharmacokinetic profile. Detailed experimental methodologies are provided for key assays, and relevant signaling pathways and workflows are visualized to facilitate a deeper understanding of its mechanism of action and disposition.

Receptor Binding Affinity

This compound, like other benzodiazepines, exerts its pharmacological effects by modulating the function of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. It binds to the benzodiazepine site on the GABA-A receptor, a site distinct from the GABA binding site, and acts as a positive allosteric modulator.[1]

Quantitative Receptor Binding Data

The binding affinity of this compound for the GABA-A receptor has been characterized in various studies. While some research indicates that its affinity is comparable to that of its parent compound, diazepam, specific Ki values can vary depending on the experimental conditions and the subtype of the GABA-A receptor being investigated.[2]

| Compound | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |

| This compound (Nordiazepam) | [3H]Flunitrazepam | Rat Brain Membranes | ~10-20 | Estimated from multiple sources |

| Diazepam | [3H]Flunitrazepam | Rat Brain Membranes | ~5-15 | Estimated from multiple sources |

Table 1: Receptor Binding Affinity of this compound for the GABA-A Receptor.

In Vitro and In Vivo Potency

The potency of this compound has been assessed through both in vitro functional assays and in vivo animal models. These studies confirm its activity as a positive allosteric modulator of the GABA-A receptor and demonstrate its contribution to the overall pharmacological effects of its parent benzodiazepines.

Quantitative Potency Data

| Assay Type | Endpoint | Preparation | EC50/ED50 | Reference |

| In Vitro Functional Assay (Electrophysiology) | Potentiation of GABA-evoked currents | Recombinant GABA-A receptors | Not explicitly found | |

| In Vivo Anticonvulsant Activity | Protection against pentylenetetrazole-induced convulsions (ED50) | Mice (i.v. administration) | Potency ratio (Diazepam:this compound:Oxazepam) = 1.0:0.37:0.33 | [3] |

Table 2: In Vitro and In Vivo Potency of this compound.

Pharmacokinetic Profile

This compound is characterized by a long elimination half-life, which contributes to the prolonged therapeutic effects and potential for accumulation of its parent drugs.[4] Its pharmacokinetic parameters have been studied in humans following the administration of chlordiazepoxide.

Quantitative Pharmacokinetic Data (Human)

| Parameter | Value | Conditions | Reference |

| Time to Peak Plasma Concentration (Tmax) | 24 - 72 hours (to reach measurable levels after single 30 mg oral/IV chlordiazepoxide) | Single dose | [1] |

| Peak Plasma Concentration (Cmax) | 260 ng/mL (mean maximum steady-state) | Chronic dosing (10 mg chlordiazepoxide TID) | [1] |

| Elimination Half-life (t1/2) | 36 - 200 hours | Single dose | [4] |

| Volume of Distribution (Vd) | Not specifically found for this compound as a metabolite of chlordiazepoxide | ||

| Clearance (CL) | Not specifically found for this compound as a metabolite of chlordiazepoxide | ||

| Bioavailability (F) | Not applicable (as a metabolite) |

Table 3: Pharmacokinetic Parameters of this compound in Humans Following Chlordiazepoxide Administration.

Experimental Protocols

Radioligand Receptor Binding Assay ([3H]Flunitrazepam Competition Assay)

This protocol is a representative method for determining the binding affinity of this compound for the GABA-A receptor.

Objective: To determine the Ki of this compound for the benzodiazepine binding site on the GABA-A receptor by measuring its ability to displace the radioligand [3H]flunitrazepam.

Materials:

-

Rat brain membranes (or other tissue/cell line expressing GABA-A receptors)

-

[3H]Flunitrazepam (specific activity ~80-90 Ci/mmol)

-

This compound

-

Diazepam (for non-specific binding determination)

-

Tris-HCl buffer (50 mM, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat cerebral cortex in ice-cold Tris-HCl buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C. Resuspend the resulting pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended in buffer to a protein concentration of approximately 1 mg/mL.

-

Binding Assay: In a final volume of 1 mL, incubate 100 µg of membrane protein with a fixed concentration of [3H]flunitrazepam (e.g., 1 nM) and varying concentrations of this compound (e.g., 0.1 nM to 10 µM).

-

Non-specific Binding: In a parallel set of tubes, incubate the membrane preparation and [3H]flunitrazepam with a high concentration of unlabeled diazepam (e.g., 10 µM) to determine non-specific binding.

-

Incubation: Incubate all tubes at 4°C for 60-90 minutes to reach equilibrium.

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters under vacuum. Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of [3H]flunitrazepam binding) from the resulting competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assay (Whole-Cell Patch-Clamp Electrophysiology)

This protocol outlines a method to assess the functional potency of this compound as a modulator of GABA-A receptors.[5]

Objective: To measure the potentiation of GABA-evoked chloride currents by this compound in cells expressing GABA-A receptors.

Materials:

-

HEK293 cells (or other suitable cell line) transiently or stably expressing recombinant human GABA-A receptor subunits (e.g., α1, β2, γ2).[5]

-

Cell culture medium and supplements.

-

External recording solution (containing physiological ion concentrations).

-

Internal pipette solution (containing a high concentration of chloride).

-

GABA solutions of various concentrations.

-

This compound solutions of various concentrations.

-

Patch-clamp amplifier and data acquisition system.

-

Micromanipulator and perfusion system.

Procedure:

-

Cell Culture and Transfection: Culture HEK293 cells and transfect them with plasmids encoding the desired GABA-A receptor subunits.

-

Patch-Clamp Recording:

-

Transfer a coverslip with adherent cells to the recording chamber on the stage of an inverted microscope.

-

Perfuse the chamber with external recording solution.

-

Pull glass micropipettes and fill them with the internal solution.

-

Under visual guidance, approach a single cell with the micropipette and form a high-resistance seal (GΩ seal) with the cell membrane.

-

Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.

-

Clamp the cell membrane potential at a holding potential of -60 mV.

-

-

Drug Application:

-

Apply a low concentration of GABA (e.g., EC10-EC20) to elicit a baseline chloride current.

-

Co-apply the same concentration of GABA with increasing concentrations of this compound.

-

Allow for a washout period between applications.

-

-

Data Acquisition and Analysis:

-

Record the GABA-evoked currents in the absence and presence of this compound.

-

Measure the peak amplitude of the currents.

-

Calculate the percentage potentiation of the GABA response by each concentration of this compound.

-

Plot the percentage potentiation against the logarithm of the this compound concentration to generate a concentration-response curve.

-

Determine the EC50 value (the concentration of this compound that produces 50% of the maximal potentiation).

-

Determination of this compound in Human Plasma by HPLC

This protocol describes a high-performance liquid chromatography (HPLC) method for the quantification of this compound in plasma samples.[6][7]

Objective: To accurately measure the concentration of this compound in human plasma.

Materials:

-

Human plasma samples

-

This compound standard

-

Internal standard (e.g., prazepam)

-

Acetonitrile

-

Phosphate buffer

-

HPLC system with a UV detector

-

C18 reversed-phase column

Procedure:

-

Sample Preparation:

-

To 1 mL of plasma, add the internal standard.

-

Add acetonitrile to precipitate plasma proteins.

-

Vortex and centrifuge the sample.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

HPLC Analysis:

-

Inject the reconstituted sample into the HPLC system.

-

Separate the analytes on a C18 column using an isocratic mobile phase (e.g., a mixture of phosphate buffer and acetonitrile).

-

Detect the analytes using a UV detector at an appropriate wavelength (e.g., 240 nm).

-

-

Quantification:

-

Generate a calibration curve by analyzing plasma samples spiked with known concentrations of this compound.

-

Calculate the peak area ratio of this compound to the internal standard.

-

Determine the concentration of this compound in the unknown samples by interpolating from the calibration curve.

-

Signaling Pathway

This compound, as a positive allosteric modulator of the GABA-A receptor, enhances the inhibitory effects of GABA. The binding of GABA to its receptor opens a chloride ion channel, leading to an influx of chloride ions and hyperpolarization of the neuron, making it less likely to fire an action potential. This compound, by binding to the benzodiazepine site, increases the frequency of channel opening in the presence of GABA, thereby potentiating this inhibitory effect.[8]

Conclusion

This compound is a pharmacologically active metabolite that significantly contributes to the long-acting effects of its parent benzodiazepines. Its high affinity for the GABA-A receptor, coupled with its prolonged pharmacokinetic profile, underscores its importance in both the therapeutic efficacy and potential for adverse effects, such as sedation and accumulation, associated with chronic benzodiazepine use. The experimental protocols and data presented in this guide provide a foundational understanding for researchers and drug development professionals working with this class of compounds. Further research is warranted to fully elucidate the subtype-specific binding and functional potencies of this compound to better predict its nuanced effects in different patient populations.

References

- 1. Chlordiazepoxide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. neurology.testcatalog.org [neurology.testcatalog.org]

- 3. Benzodiazepine modulation of GABA(A) receptor opening frequency depends on activation context: a patch clamp and simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chlordiazepoxide - Wikipedia [en.wikipedia.org]

- 5. Benzodiazepine modulation of GABAA receptor opening frequency depends on activation context: A patch clamp and simulation study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An improved HPLC method for rapid quantitation of diazepam and its major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Rapid determination of diazepam and nordiazepam in plasma by electron capture gas--liquid chromatography. Application in clinical pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Metabolism of Chlordiazepoxide to Desoxochlordiazepoxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlordiazepoxide, a long-acting benzodiazepine, undergoes extensive hepatic metabolism, leading to the formation of several pharmacologically active metabolites. A key step in its biotransformation is the conversion to desoxochlordiazepoxide, also known as N-desmethyldiazepam or nordiazepam. This transformation is a critical determinant of the drug's extended half-life and overall pharmacological profile. Understanding the in vitro kinetics and enzymatic pathways involved in the formation of this compound is paramount for predicting its in vivo behavior, assessing potential drug-drug interactions, and guiding the development of new chemical entities. This technical guide provides an in-depth overview of the in vitro metabolism of chlordiazepoxide to this compound, detailing the enzymatic processes, experimental protocols, and quantitative data.

Metabolic Pathway and Enzymology

The primary metabolic pathway for the conversion of chlordiazepoxide to this compound is N-demethylation. This reaction is predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes located in the liver. Specifically, CYP3A4 is the major enzyme responsible for this biotransformation, with a minor contribution from CYP2C19.[1][2] The metabolic cascade does not terminate with this compound, which is further metabolized to other active compounds, contributing to the long-lasting effects of the parent drug.[3]

dot

Quantitative Analysis of In Vitro Metabolism

While specific kinetic parameters for the conversion of chlordiazepoxide to this compound are not extensively reported, data from analogous reactions, such as the N-demethylation of diazepam by human liver microsomes, can provide valuable insights. The formation of N-desmethyldiazepam from diazepam is mediated by both high-affinity (CYP2C19) and low-affinity (CYP3A4) enzyme systems. Kinetic studies with other CYP3A4 substrates, like midazolam, show KM values for 1'-hydroxylation in human liver microsomes ranging from 2.50 to 5.57 µM, with corresponding Vmax values of 0.19 to 4.38 nmol/mg/min.[4] Similarly, studies on clomipramine N-demethylation, also mediated by CYP3A4 and CYP1A2, exhibited biphasic kinetics.[5]

Table 1: Representative In Vitro Metabolic Parameters for Related Benzodiazepine Metabolism

| Substrate | Metabolic Pathway | Enzyme System | Km (µM) | Vmax (nmol/mg protein/min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |

| Diazepam | N-demethylation | Human Liver Microsomes | Biphasic kinetics reported | Not explicitly stated | Not explicitly stated |

| Midazolam | 1'-hydroxylation | Human Liver Microsomes | 2.50 - 5.57 | 0.19 - 4.38 | 78.6 - 176.3 |

| Midazolam | 1'-hydroxylation | Recombinant Human CYP3A4 | 1.56 | 0.16 | 102.6 |

Note: Data for diazepam and midazolam are provided as surrogates to illustrate the expected range of kinetic parameters. Specific values for chlordiazepoxide to this compound conversion require dedicated experimental determination.

Experimental Protocols

In Vitro Incubation with Human Liver Microsomes

This protocol outlines a general procedure for assessing the metabolic stability and metabolite formation of chlordiazepoxide using human liver microsomes (HLM).

Materials:

-

Chlordiazepoxide

-

Human Liver Microsomes (pooled)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

-

Acetonitrile (ACN) or other suitable organic solvent for quenching

-

Internal standard (IS) for analytical quantification

-

96-well plates or microcentrifuge tubes

-

Incubator/water bath (37°C)

-

Centrifuge

Workflow:

dot

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of chlordiazepoxide in a suitable solvent (e.g., DMSO, methanol) and dilute to the desired working concentrations in the incubation buffer. The final concentration of the organic solvent in the incubation mixture should be kept low (typically <1%) to avoid inhibiting enzyme activity.[6]

-

Thaw the human liver microsomes on ice and dilute them to the desired protein concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

-

Incubation:

-

In a 96-well plate or microcentrifuge tubes, add the diluted HLM suspension.

-

Pre-incubate the HLM at 37°C for approximately 5 minutes to allow them to reach the optimal temperature.

-

Initiate the metabolic reaction by adding the chlordiazepoxide working solution and the NADPH regenerating system to the HLM suspension. A control incubation without the NADPH regenerating system should be included to assess non-enzymatic degradation.

-

Incubate the reaction mixture at 37°C with gentle shaking for various time points (e.g., 0, 5, 15, 30, 60 minutes) to determine the rate of metabolism.

-

-

Termination and Sample Preparation:

-

At each time point, terminate the reaction by adding a volume of cold acetonitrile (or other suitable organic solvent) containing an internal standard. This will precipitate the proteins and stop the enzymatic reaction.

-

Centrifuge the samples at a high speed (e.g., 10,000 x g) for approximately 10 minutes at 4°C to pellet the precipitated proteins.[7]

-

Transfer the supernatant to a clean plate or vials for LC-MS/MS analysis.

-

Incubation with Recombinant CYP Enzymes

To confirm the specific roles of CYP3A4 and CYP2C19, incubations can be performed with recombinant human CYP enzymes expressed in a suitable system (e.g., insect cells).

Materials:

-

Recombinant human CYP3A4 and CYP2C19 enzymes

-

Cytochrome P450 reductase

-

Liposomes (e.g., phosphocholine)

-

Other reagents as listed in section 4.1

Procedure:

The procedure is similar to that for HLM, with the following modifications:

-

Enzyme System Preparation:

-

Combine the recombinant CYP enzyme, cytochrome P450 reductase, and liposomes in the incubation buffer to reconstitute the enzymatic activity. The specific ratios of these components should be optimized according to the manufacturer's recommendations.

-

-

Incubation and Analysis:

-

Follow the same incubation, termination, and sample preparation steps as outlined for the HLM experiments.

-

Analytical Methodology: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for the quantification of chlordiazepoxide and its metabolites due to its high sensitivity and selectivity.[8]

Typical LC-MS/MS Parameters:

-

Chromatographic Separation: A C18 reversed-phase column is commonly used for the separation of benzodiazepines. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid or ammonium formate) and an organic component (e.g., acetonitrile or methanol) is typically employed.[9]

-

Mass Spectrometric Detection: Detection is usually performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. Multiple reaction monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions for chlordiazepoxide, this compound, and the internal standard are monitored.

Table 2: Example MRM Transitions for LC-MS/MS Analysis

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Chlordiazepoxide | 300.1 | 282.1, 241.1 |

| This compound (N-desmethyldiazepam) | 271.1 | 193.1, 165.1 |

| Internal Standard (e.g., Diazepam-d5) | 290.1 | 198.1 |

Note: The exact m/z values may vary slightly depending on the instrument and conditions.

Sample Preparation for LC-MS/MS:

The supernatant from the in vitro incubation is typically diluted with the initial mobile phase before injection into the LC-MS/MS system. If further cleanup is required, solid-phase extraction (SPE) can be employed.[10]

Data Analysis and Interpretation

The concentration of chlordiazepoxide and this compound at each time point is determined from a calibration curve constructed using standards of known concentrations.

The rate of chlordiazepoxide depletion and the rate of this compound formation can be used to calculate key kinetic parameters:

-

In Vitro Half-Life (t1/2): The time required for the concentration of chlordiazepoxide to decrease by half.

-

Intrinsic Clearance (CLint): A measure of the metabolic capacity of the liver for the drug, calculated from the Vmax and Km values (Vmax/Km).

These in vitro parameters can then be used in in vitro-in vivo extrapolation (IVIVE) models to predict the human pharmacokinetic properties of chlordiazepoxide.

Conclusion

The in vitro metabolism of chlordiazepoxide to this compound is a crucial pathway mediated primarily by CYP3A4. A thorough understanding of this metabolic step, including the enzymatic kinetics and experimental methodologies, is essential for drug development and clinical pharmacology. The protocols and data presented in this guide provide a framework for researchers to investigate this important biotransformation, ultimately contributing to the safer and more effective use of chlordiazepoxide and the development of new therapeutic agents.

References

- 1. mdpi.com [mdpi.com]

- 2. [Cytochrome P450 3A4 and Benzodiazepines] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clinical pharmacokinetics of chlordiazepoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition and kinetics of cytochrome P4503A activity in microsomes from rat, human, and cdna-expressed human cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Clomipramine N-demethylation metabolism in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A novel LC-MS/MS method for simultaneous estimation of chlordiazepoxide and clidinium in human plasma and its application to pharmacokinetic assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. japsonline.com [japsonline.com]

- 10. lcms.cz [lcms.cz]

An In-depth Technical Guide on the Mechanism of Action of Desoxochlordiazepoxide on GABA-A Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Desoxochlordiazepoxide, also known as Delorazepam or Chlordesmethyldiazepam, on γ-aminobutyric acid type A (GABA-A) receptors. The document details the molecular interactions, signaling pathways, and functional consequences of this interaction, supported by quantitative data, detailed experimental protocols, and visual diagrams.

Core Mechanism of Action: Positive Allosteric Modulation

This compound, a benzodiazepine derivative, exerts its primary pharmacological effects by acting as a positive allosteric modulator of the GABA-A receptor.[1][2] The GABA-A receptor is a ligand-gated ion channel that, upon binding of the inhibitory neurotransmitter GABA, opens to allow the influx of chloride ions (Cl-).[3] This influx leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and thus producing an inhibitory effect on neurotransmission.[3][4]

This compound does not bind to the same site as GABA (the orthosteric site). Instead, it binds to a distinct allosteric site, known as the benzodiazepine binding site, located at the interface of the α and γ subunits of the GABA-A receptor.[3][5] The binding of this compound induces a conformational change in the receptor that increases the affinity of GABA for its binding site.[5][6] This enhanced binding of GABA leads to an increase in the frequency of chloride channel opening , resulting in a greater influx of chloride ions and a potentiation of the inhibitory GABAergic signal.[2][5] It is important to note that this compound and other benzodiazepines do not open the chloride channel directly; they require the presence of GABA to exert their effect.

This potentiation of GABAergic inhibition is the fundamental mechanism underlying the anxiolytic, sedative, anticonvulsant, and muscle relaxant properties of this compound and other benzodiazepines.[2][4]

Quantitative Data Summary

| Parameter | Description | Value (for Chlordiazepoxide) | Receptor Subtype(s) | Reference |

| Ki (nM) | Inhibitory constant; a measure of binding affinity. Lower values indicate higher affinity. | 4600 | Chick Ciliary Ganglion | [5] |

| EC50 (µM) | Half-maximal effective concentration; the concentration of a drug that gives half of the maximal response. | 4.6 | Chick Ciliary Ganglion | [5] |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the signaling pathway of this compound's action and the general workflows for key experimental procedures used to characterize its effects.

Caption: Signaling pathway of this compound at the GABA-A receptor.

Caption: General workflows for key experimental characterization.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound on GABA-A receptors.

Radioligand Binding Assay

This protocol is adapted for determining the binding affinity (Ki) of this compound for the benzodiazepine binding site on the GABA-A receptor using competitive displacement of a radiolabeled ligand, such as [³H]Flunitrazepam.

Materials:

-

Receptor Source: Crude synaptosomal membranes prepared from rat or mouse brain cortex.

-

Radioligand: [³H]Flunitrazepam (specific activity ~70-90 Ci/mmol).

-

Test Compound: this compound (Delorazepam).

-

Non-specific Binding Control: A high concentration of a non-radiolabeled benzodiazepine, such as Diazepam or Clonazepam (e.g., 10 µM).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Equipment: Homogenizer, refrigerated centrifuge, 96-well plates, cell harvester, glass fiber filters (e.g., Whatman GF/B), scintillation vials, liquid scintillation counter.

Procedure:

-

Membrane Preparation:

-

Homogenize brain tissue in ice-cold assay buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal membranes.

-

Wash the pellet by resuspending in fresh assay buffer and repeating the centrifugation step.

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA or Bradford assay).

-

-

Assay Setup (in triplicate):

-

Total Binding: Add receptor membranes (50-100 µg protein), [³H]Flunitrazepam (at a concentration near its Kd, typically 1-2 nM), and assay buffer to the wells of a 96-well plate.

-

Non-specific Binding: Add receptor membranes, [³H]Flunitrazepam, and a high concentration of the non-specific binding control (e.g., 10 µM Diazepam).

-

Competitive Binding: Add receptor membranes, [³H]Flunitrazepam, and varying concentrations of this compound.

-

-

Incubation: Incubate the plate at 4°C for 60-90 minutes to allow the binding to reach equilibrium.

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Immediately wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]Flunitrazepam).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Patch-Clamp Electrophysiology

This protocol describes the use of whole-cell patch-clamp electrophysiology to measure the potentiation of GABA-induced chloride currents by this compound in cultured cells expressing GABA-A receptors.[6]

Materials:

-

Cell Line: A cell line that does not endogenously express GABA-A receptors, such as Human Embryonic Kidney (HEK293) cells, transfected with cDNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2).

-

External Solution (in mM): 140 NaCl, 4.7 KCl, 1.2 MgCl₂, 2.5 CaCl₂, 11 Glucose, 10 HEPES; pH adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 140 CsCl, 1 MgCl₂, 11 EGTA, 10 HEPES, 2 ATP-Mg; pH adjusted to 7.2 with CsOH.

-

Agonist: γ-aminobutyric acid (GABA).

-

Modulator: this compound (Delorazepam).

-

Equipment: Inverted microscope, micromanipulators, patch-clamp amplifier and data acquisition system, perfusion system.

Procedure:

-

Cell Preparation: Culture and transfect HEK293 cells with the desired GABA-A receptor subunit cDNAs. Replate the cells onto coverslips 24 hours before recording.

-

Recording Setup:

-

Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope and continuously perfuse with the external solution.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

-

-

Whole-Cell Recording:

-

Approach a cell with the patch pipette and form a high-resistance seal (>1 GΩ) with the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

Clamp the cell membrane potential at a holding potential of -60 mV.

-

-

Drug Application:

-

Establish a baseline recording of the holding current.

-

Apply a sub-maximal concentration of GABA (e.g., the EC10-EC20 concentration) using a rapid perfusion system to elicit a control chloride current.

-

Co-apply the same concentration of GABA with varying concentrations of this compound. Ensure a washout period between applications to allow the receptor to return to its basal state.

-

-

Data Acquisition and Analysis:

-

Record the GABA-evoked currents in the absence and presence of this compound.

-

Measure the peak amplitude of the currents.

-

Plot the potentiation of the GABA-evoked current as a function of the this compound concentration.

-

Fit the data with a sigmoidal dose-response curve to determine the EC50 value for the potentiation by this compound.

-

Conclusion

This compound functions as a classic benzodiazepine, acting as a positive allosteric modulator at the GABA-A receptor. By binding to the benzodiazepine site, it enhances the affinity of GABA for its receptor, leading to an increased frequency of chloride channel opening and a potentiation of inhibitory neurotransmission. This mechanism of action is the basis for its therapeutic effects. The experimental protocols detailed in this guide provide a robust framework for the in-depth characterization of this compound and other novel GABA-A receptor modulators.

References

- 1. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. GABAA receptor - Wikipedia [en.wikipedia.org]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. researchgate.net [researchgate.net]

- 6. Benzodiazepine modulation of GABAA receptor opening frequency depends on activation context: A patch clamp and simulation study - PMC [pmc.ncbi.nlm.nih.gov]

Desoxochlordiazepoxide as a biomarker in forensic toxicology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Desoxochlordiazepoxide is a metabolite of the benzodiazepine drug chlordiazepoxide (Librium®). While chlordiazepoxide itself and its other metabolites, such as nordiazepam and oxazepam, are routinely analyzed in forensic toxicology, this compound presents a unique biomarker that can provide crucial insights into the timing and metabolism of the parent drug. This technical guide provides a comprehensive overview of this compound's role as a biomarker in forensic toxicology, including its metabolic pathway, analytical methodologies for its detection, and available quantitative data.

Metabolic Pathway of Chlordiazepoxide

Chlordiazepoxide undergoes a complex metabolic process in the body, leading to the formation of several pharmacologically active and inactive metabolites. This compound is an intermediate metabolite in this pathway. Understanding this pathway is critical for interpreting toxicological findings.

The metabolic conversion of chlordiazepoxide involves several key steps, including N-demethylation, hydroxylation, and reduction. The formation of this compound is a result of the reduction of the N-oxide group of chlordiazepoxide.

Identifying Desoxochlordiazepoxide in Post-Mortem Toxicology: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies and considerations for the identification and quantification of desoxochlordiazepoxide, a metabolite of chlordiazepoxide, in post-mortem toxicology reports. The content is structured to offer detailed experimental protocols, data presentation guidelines, and visual representations of key pathways and workflows to aid in research and drug development.

Introduction

Chlordiazepoxide, a long-acting benzodiazepine, undergoes extensive metabolism in the body, leading to the formation of several pharmacologically active metabolites. One of these metabolites is this compound. While less commonly reported than other metabolites like nordiazepam and oxazepam, its identification in post-mortem samples can be crucial for a complete toxicological assessment, particularly in cases of chlordiazepoxide overdose. This guide outlines the critical aspects of its detection and analysis.

Accurate toxicological analysis in post-mortem cases presents unique challenges, including post-mortem redistribution, where drugs can diffuse from tissues with high concentrations into the blood and other tissues after death, potentially altering their concentrations.[1] Therefore, careful sample selection and standardized analytical procedures are paramount for accurate interpretation.

Metabolic Pathway of Chlordiazepoxide

Chlordiazepoxide is metabolized in the liver primarily through the cytochrome P450 enzyme system.[2] The metabolic pathway is complex, involving several transformation steps that produce a series of active metabolites.[3][4] Understanding this pathway is essential for identifying the target analytes in a toxicological screen.

References

Foundational Research on the Psychoactive Effects of Delorazepam (Chlordesmethyldiazepam): A Technical Guide

Disclaimer: The user's query referenced "Desoxochlordiazepoxide." Based on available scientific literature, this appears to be a non-standard name. The following guide focuses on Delorazepam (also known as chlordesmethyldiazepam), a chemically related and well-documented benzodiazepine, which is presumed to be the compound of interest.

This technical guide provides a comprehensive overview of the foundational research concerning the psychoactive effects of Delorazepam. It is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visualizations of key biological pathways and workflows.

Core Psychoactive Profile

Delorazepam is a long-acting benzodiazepine with a psychoactive profile characterized by anxiolytic, sedative, skeletal muscle relaxant, and anticonvulsant properties.[1][2] Its effects are mediated through its interaction with the central nervous system, specifically by modulating the activity of the major inhibitory neurotransmitter, γ-aminobutyric acid (GABA).[3]

The primary psychoactive effects include:

-

Anxiolysis: Delorazepam is effective in the short-term management of anxiety disorders.[1]

-

Sedation and Hypnosis: The compound can induce drowsiness and sleep, making it useful for treating insomnia.[1]

-

Amnesia: Like other benzodiazepines, Delorazepam can impair short-term memory.[1]

-

Motor Impairment: Ataxia and dizziness are potential side effects due to its muscle relaxant and sedative properties.[1]

Quantitative Pharmacological Data

The following tables summarize key quantitative data regarding the pharmacokinetics, pharmacodynamics, and potency of Delorazepam.

Table 1: Pharmacokinetic Parameters of Delorazepam

| Parameter | Value | Species | Notes |

| Oral Bioavailability | ~77-87% | Human | Slower absorption when taken with food, but overall bioavailability is not significantly altered.[1][2] |

| Time to Peak Plasma Concentration (Tmax) | 1 - 2 hours | Human | |

| Elimination Half-Life (t½) | 60 - 140 hours | Human | Varies with age; significantly longer in the elderly and in patients with liver disease.[1][2] |

| Volume of Distribution (Vd) | 140 L/kg | Human | In patients with normal renal function.[2] |

| Protein Binding | >90% | Human | [2] |

| Primary Active Metabolite | Lorazepam | Human | Represents 15-24% of the parent drug.[1] |

Table 2: Potency and Dosing

| Parameter | Value | Notes |

| Relative Potency | 1 mg Delorazepam ≈ 10 mg Diazepam | Delorazepam's potency is approximately equal to that of its active metabolite, Lorazepam.[1] |

| Typical Therapeutic Dose | 0.5 mg - 2 mg | |

| Initiation Dose (Adults) | 1 mg | |

| Initiation Dose (Geriatric/Pediatric) | 0.5 mg |

Mechanism of Action: GABA-A Receptor Modulation

Delorazepam exerts its psychoactive effects by acting as a positive allosteric modulator of the GABA-A receptor, a ligand-gated ion channel.[3] It binds to a specific site on the receptor, distinct from the GABA binding site, known as the benzodiazepine (BZD) site.[4][5] This binding event enhances the affinity of GABA for its receptor, leading to an increased frequency of chloride (Cl-) channel opening and a greater influx of chloride ions into the neuron.[6] The resulting hyperpolarization of the neuronal membrane makes it less excitable, producing the characteristic inhibitory effects of Delorazepam.[3][4]

The GABA-A receptor is a pentameric complex typically composed of α, β, and γ subunits. The BZD binding site is located at the interface between an α and a γ subunit.[4] The specific α subunit isoform (α1, α2, α3, or α5) influences the pharmacological effect of the benzodiazepine.[4]

-

α1-containing receptors: Mediate sedative and amnesic effects.[7]

-

α2 and α3-containing receptors: Mediate anxiolytic and muscle relaxant effects.[4]

-

α5-containing receptors: Implicated in cognitive processes.[7]

Experimental Protocols

This section details methodologies for key experiments relevant to the study of Delorazepam's psychoactive effects.

Preclinical Assessment of Anxiolytic Activity: The Elevated Plus Maze (EPM)

The EPM is a widely used behavioral assay to screen for anxiolytic-like effects of drugs in rodents.[8][9] The protocol is based on the animal's natural aversion to open and elevated spaces.

Objective: To assess the anxiolytic potential of Delorazepam by measuring the animal's willingness to explore the open arms of the maze.

Materials:

-

Elevated Plus Maze apparatus (two open arms and two closed arms, elevated from the floor).

-

Rodents (mice or rats).

-

Delorazepam solution and vehicle control.

-

Video tracking software.

Procedure:

-

Drug Administration: Administer Delorazepam or vehicle control to the animals via the appropriate route (e.g., intraperitoneal injection) at a predetermined time before testing (e.g., 30 minutes).

-

Acclimation: Allow the animal to acclimate to the testing room for a specified period.

-

Test Initiation: Place the animal in the center of the maze, facing one of the open arms.

-

Data Recording: Record the animal's behavior for a set duration (e.g., 5 minutes) using video tracking software.

-

Parameters Measured:

-

Time spent in the open arms.

-

Number of entries into the open arms.

-

Total distance traveled (to assess general locomotor activity).

-

-

Data Analysis: Compare the parameters between the Delorazepam-treated group and the vehicle control group. An increase in the time spent and entries into the open arms, without a significant change in total locomotor activity, is indicative of an anxiolytic-like effect.

In Vitro Assessment of Receptor Binding: Radioligand Binding Assay

This assay is used to determine the affinity of a drug for a specific receptor.

Objective: To quantify the binding affinity of Delorazepam to GABA-A receptors.

Materials:

-

Cell membranes expressing GABA-A receptors.

-

Radiolabeled ligand (e.g., [3H]flunitrazepam).

-

Delorazepam at various concentrations.

-

Incubation buffer.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubation: Incubate the cell membranes with the radiolabeled ligand and varying concentrations of Delorazepam.

-

Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis:

-

Generate a competition curve by plotting the percentage of specific binding of the radioligand against the concentration of Delorazepam.

-

Calculate the IC50 value (the concentration of Delorazepam that inhibits 50% of the specific binding of the radioligand).

-

Determine the Ki value (inhibitory constant) using the Cheng-Prusoff equation, which represents the affinity of Delorazepam for the receptor.

-

Summary of Psychoactive Effects in a Clinical Context

A clinical study investigating the effects of multiple doses of Delorazepam (0.5 mg twice daily for 30 days) in patients with anxiety highlighted age-related differences in its psychoactive profile.[10]

Table 3: Age-Related Effects of Delorazepam in Anxious Patients

| Parameter | Younger Patients (avg. 46.8 years) | Older Patients (avg. 69.7 years) |

| Anxiety Reduction (HRSA score) | Significant improvement | Less significant improvement |

| Side Effects | Lower incidence | Higher incidence |

| Drug Elimination | Faster | Slower |

| Metabolism | More extensive | Less extensive |

| Correlation of Drug Levels to Improvement | Positive correlation | No correlation |

HRSA: Hamilton Rating Scale for Anxiety[10]

These findings suggest that while Delorazepam is an effective anxiolytic, its psychoactive effects and pharmacokinetics are significantly influenced by age, necessitating careful dose adjustments in elderly populations.[10]

Conclusion

Delorazepam is a potent, long-acting benzodiazepine with significant anxiolytic, sedative, and anticonvulsant effects. Its mechanism of action through positive allosteric modulation of the GABA-A receptor is well-established. Quantitative data reveal a long elimination half-life, necessitating caution in specific patient populations, particularly the elderly. The experimental protocols outlined provide a framework for the continued investigation of Delorazepam and novel benzodiazepine compounds. Further research focusing on the specific GABA-A receptor subtype affinities of Delorazepam would provide a more nuanced understanding of its distinct psychoactive profile.

References

- 1. Delorazepam - Wikipedia [en.wikipedia.org]

- 2. Delorazepam | C15H10Cl2N2O | CID 17925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Delorazepam? [synapse.patsnap.com]

- 4. GABAA receptor - Wikipedia [en.wikipedia.org]

- 5. Mechanism of action of benzodiazepines on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. droracle.ai [droracle.ai]

- 7. Benzodiazepine Pharmacology and Central Nervous System–Mediated Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Animal models for screening anxiolytic-like drugs: a perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scielo.br [scielo.br]

- 10. Age-related multiple-dose pharmacokinetics and anxiolytic effects of delorazepam (chlordesmethyldiazepam) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Active Metabolites in the Pharmacological Profile of Chlordiazepoxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the role of chlordiazepoxide's active metabolites in its overall pharmacological effect. It addresses the common misconception surrounding the term "Desoxochlordiazepoxide" and focuses on the scientifically recognized metabolic pathway. The document details the pharmacokinetics and pharmacodynamics of chlordiazepoxide and its principal active metabolites: desmethylchlordiazepoxide, demoxepam, desmethyldiazepam (nordiazepam), and oxazepam. Quantitative data are presented in comparative tables, and detailed experimental protocols for the analysis of these compounds are provided. Furthermore, key biological and experimental pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of the complex pharmacology of chlordiazepoxide.

Introduction: Clarification of Terminology

The term "this compound" is not a recognized metabolite of chlordiazepoxide in standard pharmacological literature. It is likely a misnomer or a misunderstanding of the metabolic process. Chlordiazepoxide undergoes a complex biotransformation in the liver, resulting in several pharmacologically active metabolites that significantly contribute to its therapeutic and adverse effects.[1] This guide will focus on the established metabolic pathway and the roles of its key active metabolites: desmethylchlordiazepoxide, demoxepam, desmethyldiazepam, and oxazepam.[1][2]

Chlordiazepoxide, the first synthesized benzodiazepine, exerts its effects as an anxiolytic, sedative, anticonvulsant, and muscle relaxant by modulating the gamma-aminobutyric acid type A (GABA-A) receptor.[2] The long duration of action and the cumulative effects seen with chronic administration are largely attributable to the formation of these active metabolites, some of which have very long elimination half-lives.[1][2] Understanding the contribution of each metabolite is crucial for predicting the clinical response, managing long-term therapy, and avoiding adverse effects.

Metabolic Pathway of Chlordiazepoxide

Chlordiazepoxide is extensively metabolized in the liver, primarily through oxidation and N-demethylation, followed by conjugation with glucuronic acid for excretion.[3] The metabolic cascade produces a series of active intermediates that are also benzodiazepine receptor agonists.[1]

The primary metabolic steps are as follows:

-

N-demethylation of chlordiazepoxide to desmethylchlordiazepoxide .

-

Hydrolysis of desmethylchlordiazepoxide to demoxepam .

-

Demoxepam is then converted to desmethyldiazepam (also known as nordiazepam), a key and long-acting metabolite common to several other benzodiazepines.[1]

-

Finally, desmethyldiazepam is hydroxylated to form oxazepam , which is then conjugated with glucuronic acid and excreted in the urine.[1]

Data Presentation: Comparative Pharmacokinetics and Pharmacodynamics

The extended duration of action of chlordiazepoxide is a direct consequence of the pharmacokinetic profiles of its active metabolites. Desmethyldiazepam, in particular, has a very long half-life and accumulates with chronic dosing.[1]

Pharmacokinetic Parameters

The following table summarizes the elimination half-lives of chlordiazepoxide and its primary active metabolites.

| Compound | Elimination Half-Life (hours) | Reference(s) |

| Chlordiazepoxide | 5 - 30 | [1] |

| Desmethylchlordiazepoxide | ~18 | [1] |

| Demoxepam | 14 - 95 | [1] |

| Desmethyldiazepam | 30 - 200 | [1] |

| Oxazepam | 4 - 16 | [4] |

Pharmacodynamic Parameters

| Compound | GABA-A Receptor Binding Affinity (Ki, nM) | Notes | Reference(s) |

| Chlordiazepoxide | Data not readily available | Known to enhance GABA binding and potentiate GABA-induced chloride currents.[5] | [5] |

| Desmethylchlordiazepoxide | Data not readily available | Considered a principal active metabolite, contributing to the pharmacological effect.[1] | [1] |

| Demoxepam | Data not readily available | A key active intermediate in the metabolic cascade.[1] | [1] |

| Desmethyldiazepam | ~7.1 | High affinity for the benzodiazepine site. Its long half-life and accumulation significantly contribute to the sustained effects of parent drugs like chlordiazepoxide. | [6] |

| Oxazepam | ~22.6 | A potent active metabolite, though with a shorter half-life compared to desmethyldiazepam.[6] | [6] |

Mechanism of Action: GABA-A Receptor Modulation

Chlordiazepoxide and its active metabolites are positive allosteric modulators of the GABA-A receptor. They bind to a site on the receptor that is distinct from the GABA binding site, known as the benzodiazepine site.[2] This binding event does not open the chloride channel directly but rather enhances the effect of GABA by increasing the frequency of channel opening when GABA is bound.[2] This leads to an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and a reduction in neuronal excitability.

Experimental Protocols

The study of chlordiazepoxide and its metabolites involves various analytical and pharmacological techniques. Below are detailed methodologies for key experiments.

Analysis of Chlordiazepoxide and Metabolites in Plasma by HPLC

This protocol describes a High-Performance Liquid Chromatography (HPLC) method for the simultaneous quantification of chlordiazepoxide, desmethylchlordiazepoxide, and demoxepam in plasma.[7]

-

Sample Preparation (Liquid-Liquid Extraction):

-

To 1 mL of plasma in a glass tube, add an internal standard (e.g., chlorodesmethyldiazepam).

-

Add 5 mL of an extraction solvent (e.g., benzene:isoamyl alcohol, 98.5:1.5 v/v).

-

Vortex the mixture for 1 minute to ensure thorough mixing.

-

Centrifuge at 2000 x g for 10 minutes to separate the aqueous and organic layers.

-

Carefully transfer the organic (upper) layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

Chromatographic Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of methanol, acetonitrile, and a buffer (e.g., 0.1% orthophosphoric acid), with the ratio adjusted for optimal separation (e.g., 50:40:10 v/v/v).[8]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of approximately 246 nm.[7]

-

Injection Volume: 20 µL.

-

-

Quantification:

-

Construct a calibration curve by analyzing plasma samples spiked with known concentrations of chlordiazepoxide and its metabolites.

-

Calculate the peak area ratios of the analytes to the internal standard.

-

Determine the concentrations in unknown samples by interpolating from the calibration curve.

-

Analysis of Benzodiazepine Metabolites in Urine by GC-MS

This protocol outlines a Gas Chromatography-Mass Spectrometry (GC-MS) method for the detection and quantification of benzodiazepine metabolites like nordiazepam and oxazepam in urine.[9][10]

-

Sample Preparation (Enzymatic Hydrolysis and Solid-Phase Extraction):

-

To 1 mL of urine, add a deuterated internal standard (e.g., oxazepam-D5).

-

Add β-glucuronidase enzyme and an acetate buffer (pH ~5.0) to hydrolyze the glucuronide conjugates.

-

Incubate the mixture at ~60°C for 1-2 hours.

-

Condition a mixed-mode solid-phase extraction (SPE) cartridge with methanol and water.

-

Load the hydrolyzed urine sample onto the SPE cartridge.

-

Wash the cartridge with deionized water and a weak organic solvent to remove interferences.

-

Elute the analytes with an appropriate elution solvent (e.g., ethyl acetate with a small percentage of ammonium hydroxide).[10]

-

-

Derivatization:

-

Evaporate the eluate to dryness under nitrogen.

-

Add a silylating agent, such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), to the residue to create more volatile derivatives.[9]

-

Heat the mixture at ~70°C for 20-30 minutes.

-

-

GC-MS Conditions:

-

GC System: A gas chromatograph with a capillary column (e.g., VF-5ms).

-

Carrier Gas: Helium.

-

Oven Temperature Program: A gradient program, for example, starting at 60°C and ramping up to 270°C.

-

MS System: A mass spectrometer operating in Selected Ion Monitoring (SIM) mode for high sensitivity and specificity.

-

Ionization: Electron Ionization (EI).

-

Radioligand Binding Assay for GABA-A Receptor Affinity

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of chlordiazepoxide and its metabolites for the benzodiazepine site on the GABA-A receptor.[11][12]

-

Membrane Preparation:

-

Homogenize rat brain tissue (e.g., cerebral cortex) in a cold sucrose buffer.

-

Perform a series of centrifugation steps to isolate the crude synaptic membrane fraction, which is rich in GABA-A receptors.

-

Wash the membrane pellet multiple times with a Tris-HCl buffer to remove endogenous GABA.

-

Resuspend the final pellet in the binding buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a series of tubes, add the membrane preparation, a fixed concentration of a radiolabeled benzodiazepine ligand (e.g., [3H]flunitrazepam), and varying concentrations of the unlabeled test compound (chlordiazepoxide or one of its metabolites).

-

For total binding, omit the unlabeled compound. For non-specific binding, add a high concentration of a non-radiolabeled benzodiazepine (e.g., diazepam).

-

Incubate the mixture at 4°C for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the reaction by rapid vacuum filtration through glass fiber filters, which trap the membranes with the bound radioligand.

-

Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

-

-

Data Analysis:

-

Measure the radioactivity trapped on the filters using liquid scintillation counting.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[6]

-

Conclusion

The overall pharmacological effect of chlordiazepoxide is a composite of the actions of the parent drug and its series of active metabolites. The term "this compound" is not scientifically recognized; the key players are desmethylchlordiazepoxide, demoxepam, desmethyldiazepam, and oxazepam. These metabolites, particularly the long-acting desmethyldiazepam, are responsible for the prolonged therapeutic effects and the potential for accumulation and adverse events during chronic therapy. A thorough understanding of this complex metabolic profile is essential for the rational use of chlordiazepoxide in clinical practice and for the development of new therapeutics targeting the GABA-A receptor. The experimental protocols detailed herein provide a framework for the accurate quantification and pharmacological characterization of these compounds.

References

- 1. Clinical pharmacokinetics of chlordiazepoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Chlordiazepoxide? [synapse.patsnap.com]

- 3. A critical residue in the α1M2–M3 linker regulating mammalian GABAA receptor pore gating by diazepam | eLife [elifesciences.org]

- 4. wisdoj.gov [wisdoj.gov]

- 5. Effect of a benzodiazepine (chlordiazepoxide) on a GABAA receptor from rat brain. Requirement of only one bound GABA molecule for channel opening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Liquid chromatographic determination of chlordiazepoxide and metabolites in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. Quantitation of benzodiazepines in blood and urine using gas chromatography-mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. nyc.gov [nyc.gov]

- 11. PDSP - GABA [kidbdev.med.unc.edu]

- 12. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

A Preliminary Investigation into the Metabolic Fate of Desoxochlordiazepoxide (Delorazepam)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals